2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6) is a partially fluorinated linear alcohol. Its structure, featuring a reactive primary hydroxyl group (-CH2OH) at one end and a stable, non-polar octafluorobutyl group (-(CF2)3CHF2) at the other, makes it a critical precursor for synthesizing specialty polymers and surface modifiers. This molecular design provides a combination of hydrophobicity, oleophobicity, and high thermal and chemical stability, which are transferred to derivative materials like fluorinated acrylates and polyurethanes used in advanced coatings, optical films, and low-adhesion surfaces.
Substituting 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with seemingly similar compounds can lead to significant performance failures. Using its non-fluorinated analog, 1-pentanol, eliminates the low surface energy, thermal stability, and chemical resistance critical for performance materials. Shorter-chain fluoroalcohols, such as 2,2,2-trifluoroethanol, will produce polymers with different physical properties, including potentially higher surface energies and altered thermal characteristics. Conversely, longer-chain perfluoroalkyl alcohols often exhibit poor solubility in common monomers and solvents, complicating formulation and processing, whereas octafluoropentanol offers a more balanced solubility profile for creating homogenous polymer systems.
Polymers derived from 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol exhibit a significantly lower refractive index compared to their non-fluorinated counterparts. Poly(octafluoropentyl acrylate), synthesized from this alcohol, has a refractive index of approximately 1.380. This is a substantial reduction from the ~1.48-1.49 range typical for standard acrylic polymers like Polymethylmethacrylate (PMMA), a common benchmark material. This difference is critical for applications requiring low-index optical components, such as anti-reflective coatings and fiber optic cladding.
| Evidence Dimension | Refractive Index (n) |
| Target Compound Data | ~1.380 for Poly(octafluoropentyl acrylate) |
| Comparator Or Baseline | ~1.49 for Polymethylmethacrylate (PMMA) |
| Quantified Difference | Reduction of ~0.11 |
| Conditions | Standard measurement conditions (e.g., 20°C, 589 nm) |
A lower refractive index is a primary selection criterion for manufacturing anti-reflective coatings, optical claddings, and other light-guiding components.
The primary procurement driver for this compound is its use as a precursor for materials with exceptionally low surface energy. Polymers incorporating octafluoropentyl side chains can achieve surface free energies as low as 9.0 mJ/m². This represents a significant improvement over common polymers like Polyethylene (31-33 mJ/m²) or Polystyrene (~34 mJ/m²). Even compared to other fluorinated systems, this value is at the lowest end of the achievable spectrum, enabling surfaces with superior water and oil repellency.
| Evidence Dimension | Surface Free Energy (mJ/m² or dynes/cm) |
| Target Compound Data | 9.0 mJ/m² for a poly(substituted methylene) with perfluoroalkyl side chains derived from a C6 fluoro-alcohol analog |
| Comparator Or Baseline | ~34 mJ/m² for Polystyrene (PS) |
| Quantified Difference | Surface energy is ~73% lower than Polystyrene |
| Conditions | Solid polymer film cast from solution |
Achieving minimal surface energy is critical for developing anti-fouling, self-cleaning, and stain-resistant coatings for electronics, textiles, and biomedical devices.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol has a boiling point of 141-142 °C, which is significantly higher than shorter-chain fluoroalcohols like 2,2,2-Trifluoroethanol (74-80 °C) and closer to that of its non-fluorinated analog 1-Pentanol (137-138 °C). This higher boiling point allows for a wider processing window and better temperature control in polymerization and synthesis reactions, reducing solvent loss and improving reaction safety and consistency. Its high density (1.667 g/mL at 25 °C) also facilitates phase separation in certain extraction or purification protocols.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 141-142 °C |
| Comparator Or Baseline | 74-80 °C for 2,2,2-Trifluoroethanol |
| Quantified Difference | 61-68 °C higher boiling point |
| Conditions | Atmospheric pressure |
A higher, well-defined boiling point enables more stable and controllable reaction conditions at elevated temperatures, which is a key processability advantage in industrial synthesis.
This compound is the ideal choice for synthesizing fluorinated acrylate or methacrylate monomers (e.g., 1H,1H,5H-Octafluoropentyl methacrylate). These monomers are then polymerized to create high-performance coatings for optical lenses, electronic displays, and protective films that require extreme repellency to both water and oils, directly leveraging the low surface energy imparted by the octafluoropentyl group.
Due to its demonstrated ability to significantly lower the refractive index of acrylic polymer systems, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a key raw material for producing resins used in fiber optic cladding, anti-reflective layers, and other light-management applications where minimizing signal loss or surface reflection is a primary design goal.
The alcohol can be used to synthesize polymers for coating medical devices such as catheters, stents, or diagnostic tools. The resulting low-energy surfaces resist protein adsorption and biofilm formation, which can enhance the biocompatibility and service life of the device.
Incorporated as a chain-capping agent in polyurethane synthesis, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol migrates to the polymer surface, imparting hydrophobicity and chemical resistance without altering the bulk mechanical properties of the material. This is a cost-effective method for creating high-performance surfaces on flexible substrates.
Irritant